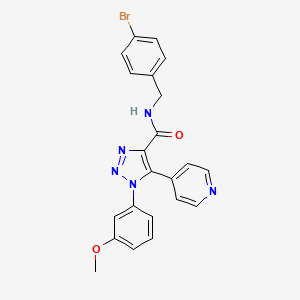

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest in recent research due to their potential applications in medicinal chemistry. For instance, the synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has been achieved through amidation reactions and 1,3-dipolar cycloaddition reactions, utilizing acyl chlorides, aminopyridine, and different long chain alkenes . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved a multi-step process starting from 4-chlorophenoxyacetic acid, proceeding through esterification, hydrazinolysis, and finally substitution reactions to yield the desired compounds . These synthetic routes are characterized by their use of conventional reagents and conditions, leading to compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives have been elucidated using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the relationship between the molecular conformation of these compounds and their biological activities.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The synthesized compounds have been evaluated for their ability to inhibit corrosion in steel coupons in acidic and mineral oil media , and for their anti-inflammatory and antioxidant activities, which involve interactions with biological targets such as enzymes and free radicals . The chemical properties of these compounds, such as their ability to form hydrogen bonds and their electronic distribution, play a significant role in their reactivity and biological efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting points, and stability, are important for their practical applications. The corrosion inhibition efficiency of synthesized compounds was found to be optimal at certain concentrations in acidic medium, indicating the importance of their physical properties in their performance as corrosion inhibitors . Additionally, the hypoglycemic activity of novel acetamide derivatives was assessed in vivo, demonstrating the significance of their chemical properties in medicinal applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Corrosion Inhibition

- Synthesis of Isoxazolidine and Isoxazoline Derivatives : A study details the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their derivatives of isoxazolidine and isoxazoline. These compounds were synthesized via amidation and 1,3-dipolar cycloaddition reactions. The synthesized compounds were evaluated for their corrosion prevention efficiencies in steel in acidic and oil medium environments, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).

Antimicrobial and Antifungal Activities

- Novel Thiazolidin-4-One Derivatives : Research focused on the synthesis of a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide and their evaluation for antimicrobial activity. The study revealed feasible structure-activity relationships, with the compounds displaying significant in vitro antibacterial and antifungal activity (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

- Synthesis and Antitumor Activity of Quinazolinones : A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated broad spectrum antitumor activity and were found to be more potent compared to the positive control, 5-FU (Al-Suwaidan et al., 2016).

Synthesis and Evaluation of Anticonvulsant Activity

- Novel Acetamides with Anti-inflammatory Activity : A study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives reported significant anti-inflammatory activity for some compounds (Sunder & Maleraju, 2013).

Hypoglycemic Activity

- 2-(4-((2, 4- Dioxothiazolidin-5-ylidene) Methyl)-2-methoxyphenoxy)-N- Substituted Acetamide Derivatives : This work reports the synthesis of novel derivatives and their evaluation for hypoglycemic activity in animal models, showing significant activity (Nikaljea, Choudharia, & Une, 2012).

Eigenschaften

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-15(2)16-5-8-18(9-6-16)30-14-22(26)24-12-19-13-25(23(27)31-19)17-7-10-20(28-3)21(11-17)29-4/h5-11,15,19H,12-14H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUWDZZBLCIPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)

![5-Bromo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2509283.png)

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2509293.png)

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)